![molecular formula C10H9F3O3 B3376411 2-[2-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 119411-77-7](/img/structure/B3376411.png)

2-[2-(Trifluoromethyl)phenoxy]propanoic acid

Übersicht

Beschreibung

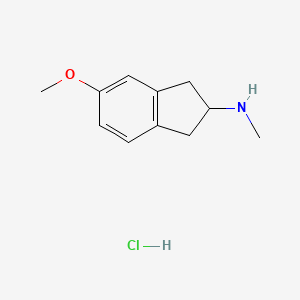

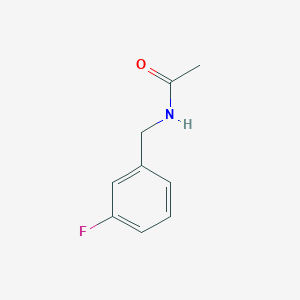

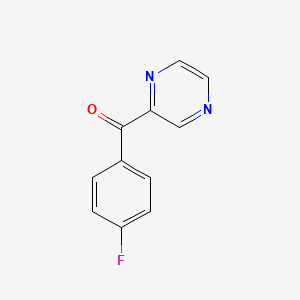

“2-[2-(Trifluoromethyl)phenoxy]propanoic acid” is an organic compound . The IUPAC name for this compound is 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid . It has a molecular weight of 234.17 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been a topic of interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .

Molecular Structure Analysis

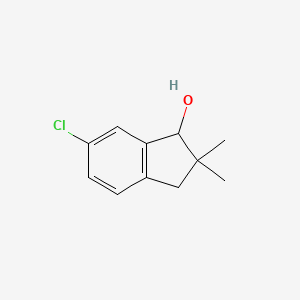

The InChI code for this compound is 1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) . This indicates that the compound has a carbon backbone with a trifluoromethyl group and a phenoxy group attached .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.17 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can improve drug potency, as demonstrated by a molecule with a -CF3 group that exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Agrochemical Applications

Trifluoromethylpyridines, which can be derived from “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, are used extensively in the agrochemical industry . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Antimicrobial Applications

Some 2-formylphenylboronic acids, which can potentially be synthesized from “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, display antimicrobial activity . This activity was found to correlate with the amount of a cyclic isomer formed in DMSO (dimethylsulfoxide) solution .

Veterinary Applications

Trifluoromethylpyridines are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Functional Materials

The development of fluorinated organic chemicals, such as “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is an increasingly important research topic in the field of functional materials .

Synthesis of Intermediates

“2-[2-(Trifluoromethyl)phenoxy]propanoic acid” can be used in the synthesis of various intermediates . These intermediates can then be used in the synthesis of other complex organic compounds .

Safety and Hazards

Zukünftige Richtungen

The development of fluorinated organic chemicals, such as “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to advances in the agrochemical, pharmaceutical, and functional materials fields .

Wirkmechanismus

Target of Action

This compound belongs to the class of aryloxyphenoxypropionic acids , which are known to interact with various biological targets

Mode of Action

Similar compounds in the aryloxyphenoxypropionic acid class are known to interact with their targets through non-covalent interactions, leading to changes in the target’s function . The trifluoromethyl group in the compound may enhance its binding affinity to its targets due to its strong electronegativity.

Biochemical Pathways

Aryloxyphenoxypropionic acids are known to interfere with lipid metabolism and other cellular processes . The downstream effects of these interactions can include changes in cell function and viability.

Pharmacokinetics

The compound’s molecular weight (23417 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its distribution and metabolism.

Result of Action

Similar compounds in the aryloxyphenoxypropionic acid class can cause changes in cell function and viability . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZVVMCXQYBBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)phenoxy]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester](/img/structure/B3376376.png)